molecular formula C21H19N5O B11192483 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one

Cat. No.: B11192483
M. Wt: 357.4 g/mol
InChI Key: IBONWQHGIQBFQC-UHFFFAOYSA-N
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Description

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one is a complex organic compound with the molecular formula C15H15N5O. It is known for its unique structure, which combines a quinazoline moiety with a pyrimidine ring, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one typically involves the reaction of 4,7-dimethylquinazoline with 6-(4-methylphenyl)pyrimidin-4(3H)-one under specific conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and various organic solvents. The conditions often involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction can produce amine-substituted pyrimidines .

Scientific Research Applications

2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-methylpyrimidin-4(3H)-one
  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-phenylpyrimidin-4(3H)-one
  • 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(2-methylphenyl)pyrimidin-4(3H)-one

Uniqueness

The uniqueness of 2-[(4,7-dimethylquinazolin-2-yl)amino]-6-(4-methylphenyl)pyrimidin-4(3H)-one lies in its specific substitution pattern and the combination of quinazoline and pyrimidine rings. This structure imparts unique chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19N5O

Molecular Weight

357.4 g/mol

IUPAC Name

2-[(4,7-dimethylquinazolin-2-yl)amino]-4-(4-methylphenyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C21H19N5O/c1-12-4-7-15(8-5-12)17-11-19(27)25-21(23-17)26-20-22-14(3)16-9-6-13(2)10-18(16)24-20/h4-11H,1-3H3,(H2,22,23,24,25,26,27)

InChI Key

IBONWQHGIQBFQC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CC(=O)NC(=N2)NC3=NC(=C4C=CC(=CC4=N3)C)C

Origin of Product

United States

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